![molecular formula C4H12Cl2N2 B2844276 1-(Aminomethyl)cyclopropanamine dihydrochloride CAS No. 849149-67-3](/img/structure/B2844276.png)
1-(Aminomethyl)cyclopropanamine dihydrochloride
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Description
1-(Aminomethyl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1-(Aminomethyl)cyclopropanamine dihydrochloride consists of a cyclopropane ring with an aminomethyl group attached. The compound has a molecular weight of 159.057 Da .Scientific Research Applications
Inhibition of Aldehyde Dehydrogenase
Research has shown that 1-aminocyclopropanol (ACP), closely related to 1-(aminomethyl)cyclopropanamine, acts as a potent inhibitor of aldehyde dehydrogenase (ALDH) both in vivo and in vitro. This inhibition is similar to the effects of cyanamide and has a rapid onset and long duration of action. Such inhibitors have been studied for their potential in decreasing mitochondrial ALDH activity in vivo, suggesting a possible role in the study of alcohol metabolism and the physiological effects of ALDH inhibition (Marchner & Tottmar, 2009).
Synthetic Applications
The compound has been used as a building block in synthetic chemistry, particularly in the highly stereoselective synthesis of (borylmethyl)cyclopropylamines. This process involves a copper-catalyzed aminoboration of 1-methylenecyclopropanes, leading to products that could serve as potential antidepressants or trans-2-arylcyclopropylamine derivatives, showcasing its versatility and importance in the development of new pharmacological agents (Sakae et al., 2014).
Catalysis and Enantioselective Reactions
Cyclopropenimine compounds, which can be derived from processes involving cyclopropanamine structures, have been utilized in catalyzing enantioselective Mannich reactions. Such reactions are crucial for producing compounds with high levels of enantio- and diastereocontrol, essential for the synthesis of various biologically active molecules. This demonstrates the compound's role in facilitating complex organic reactions and contributing to advancements in medicinal chemistry (Bandar & Lambert, 2013).
Agricultural Research
In agricultural research, derivatives of 1-(aminomethyl)cyclopropanamine have been studied for their potential as plant growth regulators. This application is particularly notable in the synthesis and evaluation of cyclopropane carboxylic acids, which may regulate plant growth and development, indicating the compound's potential utility in improving agricultural productivity and efficiency (Kimpe et al., 1991).
Biological Research and Drug Development
Further, 1-(aminomethyl)cyclopropanamine derivatives have been implicated in the modulation of biological pathways, such as the inhibition of lysine-specific demethylase-1 (LSD1). LSD1 plays a critical role in the methylation of histone proteins, affecting gene expression. Inhibitors of LSD1, potentially derived from cyclopropanamine compounds, are being explored as therapeutic agents for various neurological disorders, including schizophrenia and Alzheimer's disease, highlighting the compound's significance in neuroscience research and drug development (Blass, 2016).
properties
IUPAC Name |
1-(aminomethyl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-4(6)1-2-4;;/h1-3,5-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPHPFOWUHYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cyclopropanamine dihydrochloride | |
CAS RN |
849149-67-3 |
Source
|
Record name | 1-(aminomethyl)cyclopropan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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